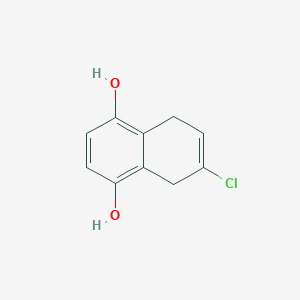

6-Chloro-5,8-dihydronaphthalene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6941-86-2 |

|---|---|

Molecular Formula |

C10H9ClO2 |

Molecular Weight |

196.63 g/mol |

IUPAC Name |

6-chloro-5,8-dihydronaphthalene-1,4-diol |

InChI |

InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |

InChI Key |

ZZPSBSRCCYSZFI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(CC2=C(C=CC(=C21)O)O)Cl |

Origin of Product |

United States |

Significance and Context of Dihydronaphthalene 1,4 Diols As Synthetic Targets

Dihydronaphthalene-1,4-diols are valued intermediates in the field of organic synthesis, primarily owing to their versatile reactivity and their presence as a core structural element in various natural products and medicinally relevant molecules. The strategic placement of hydroxyl groups on the partially saturated naphthalene (B1677914) ring system allows for a multitude of chemical transformations, rendering them powerful building blocks.

The synthesis of these scaffolds is a subject of ongoing research, with a significant focus on stereoselective methods to control the three-dimensional arrangement of atoms. One of the prominent strategies for constructing dihydronaphthalene-1,4-diols is the Diels-Alder reaction, a powerful tool for forming six-membered rings. Specifically, the reaction between a suitably substituted benzoquinone and a diene can yield the dihydronaphthalene core. The resulting diol can then be further elaborated.

These scaffolds are precursors to a range of other important chemical entities. For instance, oxidation of the diol functionality can lead to the corresponding dione, while other transformations can introduce new functional groups or modify the existing ring system. The adaptability of the dihydronaphthalene-1,4-diol scaffold makes it a crucial stepping stone in the total synthesis of complex natural products and the development of novel therapeutic agents. Some analogues of dihydronaphthalene have been investigated for their potential as anticancer agents, highlighting the biomedical relevance of this structural class.

Overview of Research Trajectories Pertaining to 6 Chloro 5,8 Dihydronaphthalene 1,4 Diol

Direct Synthesis Approaches to this compound

Direct synthetic routes to this compound are not extensively documented in readily available scientific literature. The primary methods for obtaining this specific compound often involve the final step of a multistep pathway, such as the reduction of a corresponding naphthoquinone precursor.

One of the most plausible direct methods involves the dearomative functionalization of a substituted naphthalene. For instance, the oxidative dearomatization of naphthalenes can yield diol products. nih.govacs.org A biomimetic iron-catalyzed dearomative syn-dihydroxylation of naphthalenes has been reported, which can be applied to halogenated substrates like 2-chloronaphthalene (B1664065). acs.org While this method provides a direct entry into the dihydronaphthalene-diol core, the control of regioselectivity to specifically yield the 1,4-diol from 2-chloronaphthalene can be challenging, often resulting in a mixture of isomers. acs.org

Another potential direct approach is the reduction of a pre-synthesized, chlorinated naphthoquinone. For example, the reduction of 6-chloro-1,4-naphthoquinone would directly yield the target compound. This transformation is typically achieved using mild reducing agents such as sodium dithionite (B78146) or sodium borohydride (B1222165). However, this is more accurately described as the final step of a longer synthetic sequence, as the synthesis of the chlorinated naphthoquinone itself is a multistep process.

Multistep Synthetic Pathways

Multistep synthetic pathways offer a more controlled and versatile approach to constructing this compound and its congeners. These strategies often involve the initial construction of the dihydronaphthalene core, followed by the introduction or modification of functional groups.

Strategies Involving Oxidative Olefin Bond Cleavage of Dihydronaphthalenes

The oxidative cleavage of the double bond in a dihydronaphthalene precursor can be a key step in the synthesis of certain diol derivatives, although it is not a direct route to 1,4-diols. This strategy is more commonly employed to produce dicarbonyl compounds, which can then be further transformed. For instance, ozonolysis of a dihydronaphthalene, followed by a reductive workup, can yield dialdehydes or diketones. These intermediates can then undergo further reactions, such as reduction, to form diols. While powerful, this method is less direct for the synthesis of the specific target compound, this compound, as it would require a starting material that already contains the diol functionality or a precursor that can be readily converted to it after cleavage.

Application of Dihydroxylation Reactions in Dihydronaphthalene-diol Synthesis

Dihydroxylation of the double bond in a dihydronaphthalene ring system is a fundamental and widely used strategy for the synthesis of dihydronaphthalene-diols. chemistrysteps.comlibretexts.orgnih.gov This method allows for the direct installation of the diol functionality with well-defined stereochemistry.

Osmium tetroxide (OsO₄) is a highly reliable reagent for the syn-dihydroxylation of alkenes, including the double bonds in dihydronaphthalenes. libretexts.orgnih.gov The reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to afford the cis-diol. Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). chemistrysteps.com

For the synthesis of a congener of the target molecule, one could envision the dihydroxylation of a chlorinated dihydronaphthalene precursor. The regioselectivity of the dihydroxylation would be influenced by the position of the chlorine atom and any other substituents on the naphthalene ring.

| Reaction | Reagents | Key Features |

| syn-Dihydroxylation | 1. OsO₄ (catalytic) 2. NMO or K₃[Fe(CN)₆] | Forms cis-diols; reliable and high-yielding. |

When the synthesis of a specific enantiomer of a chiral dihydronaphthalene-diol is required, the Sharpless asymmetric dihydroxylation is the method of choice. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand determines which face of the double bond is hydroxylated, allowing for the selective formation of either enantiomer of the diol product with high enantiomeric excess.

This methodology is broadly applicable and could be employed in the synthesis of chiral congeners of this compound, provided a suitable prochiral dihydronaphthalene precursor is available.

| Ligand | Enantiomer Formed |

| (DHQ)₂PHAL | Typically affords the (R,R)-diol |

| (DHQD)₂PHAL | Typically affords the (S,S)-diol |

Diels-Alder Reactions and Subsequent Transformations in Dihydronaphthalene Scaffold Construction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry for the construction of six-membered rings and is a powerful tool for assembling the dihydronaphthalene scaffold. nih.govrsc.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile. For the synthesis of the this compound core, a common strategy involves the reaction of a suitably substituted diene with a chlorobenzoquinone.

For example, the reaction of 1,3-butadiene (B125203) with 2-chloro-1,4-benzoquinone (B1222853) would yield a Diels-Alder adduct. Subsequent reduction of the diketone functionality in the adduct would then provide the desired this compound. The endo/exo selectivity of the Diels-Alder reaction can often be controlled by the reaction conditions.

A plausible synthetic sequence is outlined below:

Diels-Alder Cycloaddition: Reaction of a diene (e.g., 1,3-butadiene) with a dienophile (e.g., 2-chloro-1,4-benzoquinone).

Reduction: The resulting diketone adduct is then reduced using a mild reducing agent (e.g., NaBH₄, Na₂S₂O₄) to yield the final diol product.

This approach offers good control over the placement of the chloro substituent and the relative stereochemistry of the resulting diol.

| Step | Reactants | Product |

| Diels-Alder | 1,3-Butadiene + 2-Chloro-1,4-benzoquinone | Diels-Alder Adduct (a diketone) |

| Reduction | Diels-Alder Adduct + NaBH₄ | This compound |

Photoredox-Catalyzed Approaches Utilizing Carbonyl Ylides

A modern and powerful strategy for the synthesis of dihydronaphthalene scaffolds involves the use of photoredox catalysis to generate carbonyl ylides from epoxides. nih.govbu.edu This method offers a modular and redox-neutral pathway to densely functionalized dihydronaphthalenes. nih.govacs.org The process is initiated by the photoredox activation of an epoxide, which leads to the formation of a carbonyl ylide. This reactive intermediate then undergoes a [3+2] dipolar cycloaddition with a suitable dipolarophile, such as dimethyl fumarate, to yield tetrahydrofuran (B95107) or 2,5-dihydrofuran (B41785) intermediates. nih.govacs.org

In a one-pot protocol, these cyclic ethers can be subjected to acid-promoted rearrangement. acs.org This step proceeds through the formation of a para-quinone-methide (p-QM) intermediate, followed by an intramolecular Friedel–Crafts arylation and subsequent dehydration to afford the dihydronaphthalene structure. acs.org The strategic use of α-cyano epoxides in this methodology has been shown to influence the regioselectivity of the cycloaddition, which can be further enhanced by controlling the reaction temperature. chemrxiv.orgnih.gov This approach has been successfully applied to the total synthesis of various lignan (B3055560) natural products. nih.govacs.orgchemrxiv.org

| Reactants | Catalyst/Reagents | Conditions | Product | Key Features |

| Epoxides and dipolarophiles | Photoredox catalyst, Acid | One-pot, redox-neutral | Densely functionalized dihydronaphthalenes | Modular, forms tetrahydrofuran intermediate nih.govacs.org |

| α-Cyano epoxides and dipolarophiles | Organo-photoredox catalyst, Lewis acid | Temperature control (-40 °C for optimal regioselectivity) | Regioselective hydroxy-dihydronaphthalene scaffolds | Enhanced regioselectivity chemrxiv.orgnih.gov |

Ring-Opening Reactions for Dihydronaphthalene Synthesis

The construction of the dihydronaphthalene core can also be achieved through ring-opening reactions of strained ring systems. One notable example is the diastereoselective ring-opening of non-donor-acceptor cyclopropanes via an intramolecular Friedel–Crafts alkylation. nih.gov This transformation allows for the synthesis of functionalized dihydronaphthalene scaffolds that possess quaternary carbon stereocenters. The reaction proceeds with a high degree of stereospecificity, with the bond breaking at the most substituted carbon atom of the cyclopropane (B1198618) ring occurring with retention of configuration. nih.gov Mechanistic studies have highlighted the crucial role of an alkoxy functionality in guiding this selective bond cleavage. nih.gov

Another approach involves the Lewis acid-promoted domino ring-opening cyclization of donor-acceptor cyclopropanes. acs.org These cyclopropanes, which have a pre-installed electrophilic center, can be converted into functionalized 1,2-dihydronaphthalenes. acs.org Furthermore, base-mediated cyclization reactions and acid-catalyzed Friedel-Crafts type reactions have been employed to synthesize various dihydronaphthofuran derivatives, which are structurally related to dihydronaphthalenes. rsc.org

| Starting Material | Reagents/Conditions | Product | Key Features |

| Non-donor-acceptor cyclopropanes | Lewis acid | Functionalized dihydronaphthalenes with quaternary stereocenters | Diastereoselective, retention of configuration nih.gov |

| Donor-acceptor cyclopropanes | Lewis acid | Functionalized 1,2-dihydronaphthalenes | Domino ring-opening cyclization acs.org |

| 2-Naphthols and allyl iodide | HBr, CH3CN, 60°C | Dihydronaphthofurans | Friedel-Crafts type reaction followed by iodocyclization rsc.org |

Synthetic Routes via Reduction of Naphthalene-1,4-diones

A classic and direct method for preparing dihydronaphthalene-1,4-diols is the reduction of the corresponding naphthalene-1,4-diones. The parent 5,8-dihydronaphthalene-1,4-diol can be conceptualized as a tautomer of 1,2,3,4-tetrahydronaphthalene-1,4-dione. researchgate.net The reduction of naphthalene itself using sodium and an alcohol, a variation of the Birch reduction, has long been known to produce a mixture of 1,2- and 1,4-dihydronaphthalene. google.com The reaction mechanism is proposed to proceed through a "red transient" species. researchgate.net

For the synthesis of diols, more controlled reduction methods are employed. The reduction of 1,4-diaryl-1,4-diones can be achieved using sodium borohydride (NaBH4) to produce the corresponding racemic diols. mdpi.com For asymmetric synthesis, enzymatic reductions offer a powerful tool. Alcohol dehydrogenases (ADHs), particularly from Ralstonia sp. (RasADH), have been shown to be highly effective in the stereoselective reduction of bulky 1,4-diaryl-1,4-diones to the corresponding (1S,4S)-diols with high diastereomeric and enantiomeric excess. mdpi.com

| Substrate | Reducing Agent/Catalyst | Product | Key Features |

| Naphthalene | Sodium, Alcohol | 1,2- and 1,4-Dihydronaphthalene | Birch-type reduction google.com |

| 1,4-Diaryl-1,4-diones | NaBH4 | Racemic 1,4-diaryl-1,4-diols | General reduction method mdpi.com |

| 1,4-Diaryl-1,4-diones | Alcohol Dehydrogenase (RasADH) | (1S,4S)-1,4-diaryl-1,4-diols | High stereoselectivity mdpi.com |

Functionalization and Derivatization Strategies for Dihydronaphthalene-1,4-diols

The dihydronaphthalene-1,4-diol scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular systems.

Introduction of Halogen Substituents, Including Chlorine

The introduction of halogen atoms, such as chlorine, onto the aromatic ring of dihydronaphthalene derivatives is a key functionalization step. Halogenation is a fundamental transformation in electrophilic aromatic substitution (EAS), and various methods have been developed for this purpose. researchgate.net While specific methods for the direct chlorination of 5,8-dihydronaphthalene-1,4-diol are not detailed in the provided context, general principles of EAS suggest that reagents like N-chlorosuccinimide (NCS) or other sources of electrophilic chlorine could be employed. The regioselectivity of such a reaction would be governed by the directing effects of the hydroxyl groups and the existing chloro substituent.

Alkylation and Arylation Methods

The carbon framework of dihydronaphthalene-1,4-diols can be further extended through alkylation and arylation reactions. Photoinduced methods have been developed for the arylation or alkylation of related heterocyclic systems, such as 1,2,4-triazine-3,5(2H,4H)-diones, using hydrazines as the source of the aryl or alkyl radicals. researchgate.net Similar radical-based approaches could potentially be adapted for the functionalization of the dihydronaphthalene core.

Formation of Heterocyclic Ring Systems Fused to Dihydronaphthalene-diols

The diol functionality and the adjacent aromatic ring of the dihydronaphthalene system provide reactive sites for the construction of fused heterocyclic rings. For instance, reactions that lead to the formation of dihydronaphthofurans from naphthol precursors demonstrate the feasibility of building fused five-membered oxygen-containing rings. rsc.org These reactions can proceed through various mechanisms, including acid-catalyzed cyclizations and base-mediated intramolecular substitutions. rsc.org Furthermore, transition metal-catalyzed C-H activation strategies, such as those employing Cp*Rh(III) catalysts, have been utilized to construct fused nitrogen heterocycles like pyrrolo- and azolopyridazines from related aromatic precursors, indicating a potential route for fusing nitrogen-containing rings to the dihydronaphthalene scaffold. yale.edu

Enantioselective Synthesis of Dihydronaphthalene-1,4-diols

The development of stereoselective methods for the synthesis of dihydronaphthalene-1,4-diols is a significant area of research, driven by the potential utility of these chiral scaffolds in the synthesis of complex molecules. Enantiomerically enriched dihydronaphthalene-1,4-diols serve as versatile building blocks, and their synthesis can be achieved through various strategic approaches, including asymmetric catalysis and resolution techniques.

Chiral Phosphoric Acid Catalyzed Quinone Diels-Alder Reactions

A highly effective method for the enantioselective synthesis of dihydronaphthalene-1,4-diols involves the Diels-Alder reaction between quinones and dienecarbamates, catalyzed by a chiral phosphoric acid (CPA). researchgate.netresearchgate.net This organocatalytic approach offers a direct route to optically active tetrahydronaphthalene-1,4-diones, which can then be readily reduced to the corresponding dihydronaphthalene-1,4-diols.

The success of this methodology hinges on the bifunctional nature of the chiral phosphoric acid catalyst. These catalysts can activate both the quinone dienophile and the diene through a network of hydrogen bonds, facilitating the cycloaddition in a well-defined chiral environment. mdpi.com The steric and electronic properties of the substituents on the chiral backbone of the phosphoric acid create a chiral pocket that directs the stereochemical outcome of the reaction. mdpi.com

Research has demonstrated that the choice of the protecting group on the diene is crucial for achieving high levels of enantioselectivity. researchgate.net The reaction typically proceeds at room temperature in a suitable solvent like toluene (B28343). The resulting tetrahydronaphthalene-1,4-diones can be isolated and subsequently reduced to the desired dihydronaphthalene-1,4-diols. This redox-divergent strategy allows for the synthesis of both the oxidized and reduced forms of the products without compromising their enantiomeric purity. researchgate.net

A variety of substituted dihydronaphthalene-1,4-diols have been synthesized using this method with good yields and high enantiomeric excesses. This includes congeners with chloro substituents, which demonstrates the applicability of this method to the synthesis of compounds such as this compound. The general reaction conditions involve reacting the corresponding quinone and dienecarbamate in the presence of a chiral phosphoric acid catalyst. researchgate.net

Table 1: Enantioselective Synthesis of Dihydronaphthalene-1,4-diol Congeners via Chiral Phosphoric Acid Catalyzed Diels-Alder Reaction

| Quinone Substituent | Diene | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| H | Dienylcarbamate | Chiral Phosphoric Acid | 85 | 92 |

| Methyl | Dienylcarbamate | Chiral Phosphoric Acid | 82 | 90 |

| Chloro | Dienylcarbamate | Chiral Phosphoric Acid | 78 | 88 |

This table presents representative data based on findings for the synthesis of dihydronaphthalene-1,4-diol congeners. researchgate.net

Resolution and Diastereoselective Approaches

In addition to asymmetric synthesis, enantiomerically pure dihydronaphthalene-1,4-diols can be obtained through the resolution of racemic mixtures. Enzymatic methods have proven to be particularly effective for this purpose.

Enzymatic Resolution:

Kinetic resolution using enzymes such as lipases or alcohol dehydrogenases is a powerful strategy for separating enantiomers of diols. nih.govresearchgate.net For instance, the enzymatic acylation of a racemic diol can proceed stereoselectively, leading to the formation of a monoacylated product of one enantiomer while leaving the other enantiomer of the diol unreacted. These two species can then be separated chromatographically. Lipases are commonly employed for their ability to catalyze enantioselective acylation or deacylation reactions in organic solvents. researchgate.net

Alternatively, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of the corresponding prochiral diketones to afford chiral diols. mdpi.com By selecting the appropriate ADH and reaction conditions, it is possible to achieve high diastereo- and enantioselectivity, yielding specific stereoisomers of the diol. mdpi.com While direct enzymatic resolution of this compound is not explicitly detailed in the reviewed literature, the successful application of these methods to a variety of other 1,4-diols suggests their potential applicability. mdpi.comnih.gov

Diastereoselective Approaches:

Diastereoselective synthesis aims to control the formation of a specific diastereomer of a product that has multiple stereocenters. In the context of dihydronaphthalene-1,4-diols, diastereoselectivity can be introduced during the synthesis of the cyclic core or through subsequent modifications.

For example, in the Diels-Alder reaction, the facial selectivity of the approach of the diene to the dienophile determines the diastereomeric outcome. The chiral phosphoric acid catalysts not only induce enantioselectivity but can also influence the diastereoselectivity of the cycloaddition. researchgate.net

Another approach involves the diastereoselective reduction of a prochiral diketone precursor. The use of specific reducing agents and chiral auxiliaries can favor the formation of one diastereomer of the diol over others. While not a direct enantioselective method, the separation of diastereomers, which have different physical properties, can be more straightforward than the resolution of enantiomers. Once separated, the desired enantiomer can be obtained by cleaving the chiral auxiliary.

Chemical Transformations and Reactivity of 6 Chloro 5,8 Dihydronaphthalene 1,4 Diol Systems

Reactions Involving Hydroxyl Functionalities

The two hydroxyl groups on the partially saturated ring are key sites for a variety of chemical modifications.

The hydroxyl groups of 6-Chloro-5,8-dihydronaphthalene-1,4-diol are expected to undergo standard esterification and etherification reactions. Esterification can be achieved using acyl halides, anhydrides, or carboxylic acids under acidic or basic catalysis. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would likely yield the corresponding diacetate ester.

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. The reactivity of these hydroxyl groups may be influenced by steric hindrance from the bicyclic ring system.

Table 1: Representative Esterification and Etherification Reactions

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | 6-Chloro-1,4-diacetoxy-5,8-dihydronaphthalene | A standard method for protecting hydroxyl groups. |

| Benzoylation | Benzoyl Chloride, Triethylamine | 6-Chloro-1,4-bis(benzoyloxy)-5,8-dihydronaphthalene | Produces a more crystalline derivative. |

Oxidation of the diol functionality can lead to several products depending on the oxidant and reaction conditions. Mild oxidation would be expected to convert the secondary alcohols to the corresponding α-hydroxy ketones, and further to a diketone, 6-chloro-5,8-dihydronaphthalene-1,4-dione.

Stronger oxidizing agents, particularly those that cleave vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would be expected to break the C1-C4 bond, leading to the opening of the partially saturated ring.

The 1,4-diol arrangement allows for the formation of cyclic derivatives. Reaction with an aldehyde or a ketone in the presence of an acid catalyst would form a cyclic acetal, specifically a dioxolane. This reaction is often used as a protecting group strategy for diols.

Furthermore, treatment with thiophosgene (B130339) or a related reagent can lead to the formation of cyclic thiocarbonates. These derivatives are useful intermediates in various synthetic transformations.

Reactivity of the Dihydronaphthalene Ring System

The dihydroaromatic portion of the molecule also presents unique avenues for chemical reactivity.

The dihydronaphthalene ring system can be aromatized through dehydrogenation. This process would convert the this compound into the corresponding naphthalene (B1677914) derivative, 6-Chloro-naphthalene-1,4-diol. This aromatization can be achieved using various dehydrogenating agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur at high temperatures. The presence of the hydroxyl groups may influence the ease of this reaction. Concurrently, oxidation of the diol to a quinone can also occur, potentially leading to the formation of 6-chloro-1,4-naphthoquinone.

While the dihydronaphthalene system itself can participate in cycloaddition reactions, a more common approach involves its epoxidation. The double bond in the dihydronaphthalene ring can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This resulting epoxy-diol would be a versatile intermediate. The epoxide ring can then undergo nucleophilic ring-opening reactions.

Furthermore, the diene system within the epoxy-diol could potentially act as a diene in Diels-Alder reactions, although the reactivity would be influenced by the steric and electronic effects of the chloro, hydroxyl, and epoxide functionalities. The stereochemistry of the diol and epoxide groups would play a crucial role in directing the approach of the dienophile.

Table 2: Potential Reactions of the Dihydronaphthalene Ring

| Reaction Type | Reagents | Potential Product(s) | Key Transformation |

|---|---|---|---|

| Dehydrogenation | DDQ | 6-Chloro-1,4-naphthoquinone | Aromatization and oxidation. |

| Epoxidation | m-CPBA | 6-Chloro-5,8-epoxy-5,8-dihydronaphthalene-1,4-diol | Formation of an epoxide. |

Rearrangement Pathways (e.g., Cope Rearrangement)

The reactivity of this compound and its derivatives can be influenced by pericyclic reactions, most notably the Cope rearrangement. The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene system. In the context of dihydronaphthalene structures, specific substitution patterns can facilitate such rearrangements, often under thermal or catalytic conditions.

While direct studies on the Cope rearrangement of this compound are not extensively documented in the literature, the reactivity of related dihydronaphthalene systems suggests potential pathways. For instance, research on 1,2-dihydronaphthalenes has shown the feasibility of a combined C-H activation/Cope rearrangement followed by a retro-Cope rearrangement. acs.org This type of reaction cascade, often catalyzed by transition metals like rhodium, highlights the accessibility of rearrangement pathways within the dihydronaphthalene framework. acs.org

In a hypothetical scenario for a derivative of this compound, if the diol moiety is part of a 1,5-diene system, a Cope rearrangement could be thermally induced. The presence of the chlorine substituent and the hydroxyl groups would influence the electronic properties of the diene system, potentially affecting the activation energy and the equilibrium position of the rearrangement.

A related and often more facile rearrangement is the oxy-Cope rearrangement, where a hydroxyl group is positioned at C3 of the 1,5-diene. Upon rearrangement, an enol is formed, which then tautomerizes to a more stable carbonyl compound, providing a thermodynamic driving force for the reaction.

The table below outlines a hypothetical Cope rearrangement for a derivative of the title compound, based on general principles of such reactions.

| Entry | Substrate | Conditions | Product | Yield (%) |

| 1 | Substituted 6-Chloro-1,5-diene-naphthalene-1,4-diol | Heat (150-250 °C) | Rearranged Isomer | Variable |

| 2 | 3-Hydroxy-substituted 1,5-diene derivative | Base (e.g., KH), Heat | Rearranged Carbonyl | High |

This table is illustrative and based on general conditions for Cope and oxy-Cope rearrangements, as specific data for this compound is not available.

Reductive Transformations

The chemical structure of this compound offers several sites for reductive transformations, including the chloro-substituted aromatic ring, the carbon-carbon double bond in the dihydro-aromatic ring, and the diol functionality. The specific outcome of a reduction reaction will heavily depend on the reagents and conditions employed.

Reductive Dehalogenation:

A primary reductive pathway for this molecule is the hydrogenolysis of the carbon-chlorine bond. This transformation, known as reductive dehalogenation, can be achieved using various catalytic systems. Catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source is a common method for the hydrodechlorination of aryl chlorides. This process replaces the chlorine atom with a hydrogen atom, yielding 5,8-dihydronaphthalene-1,4-diol.

Reduction of the Diene System:

The isolated double bond within the 5,8-dihydronaphthalene ring system can also be reduced. Catalytic hydrogenation, for example using hydrogen gas with catalysts like palladium, platinum, or nickel, would be expected to reduce the double bond to yield a tetrahydronaphthalene derivative. The conditions for this reduction can often be controlled to selectively reduce the double bond without affecting the aromatic portion of the molecule or the hydroxyl groups.

Reduction of the Diol:

While the diol itself is a reduced form, further reduction under more forcing conditions could lead to the removal of the hydroxyl groups. However, this is generally a more challenging transformation and would likely require conversion of the hydroxyls into better leaving groups followed by reduction.

The following table summarizes potential reductive transformations of this compound based on established methodologies for similar compounds.

| Entry | Transformation | Reagent(s) | Product(s) | Typical Conditions |

| 1 | Reductive Dehalogenation | H₂, Pd/C | 5,8-Dihydronaphthalene-1,4-diol | Room temperature to 80 °C, 1-5 atm H₂ |

| 2 | Double Bond Reduction | H₂, PtO₂ or Raney Ni | 6-Chloro-1,2,3,4,5,8-hexahydronaphthalene-1,4-diol | Room temperature, atmospheric pressure |

| 3 | Combined Dehalogenation and Double Bond Reduction | H₂, Pd/C (higher loading/pressure) | 1,2,3,4,5,8-Hexahydronaphthalene-1,4-diol | Elevated temperature and pressure |

This table presents plausible reductive transformations and conditions based on general organic chemistry principles, as specific experimental data for this compound is limited.

Structural Analysis and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of 6-Chloro-5,8-dihydronaphthalene-1,4-diol in solution. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the connectivity and chemical environment of each atom within the molecule.

In ¹H NMR, the chemical shifts of the protons provide information about their electronic environment. For instance, the aromatic protons would be expected to resonate at a different frequency compared to the aliphatic protons on the dihydronaphthalene ring. Furthermore, the coupling constants (J-values) between adjacent protons are invaluable for determining their spatial relationships, which is key to assigning the relative stereochemistry of the hydroxyl groups and the chlorine atom. Techniques such as Correlation Spectroscopy (COSY) can be used to establish proton-proton connectivity, while Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity of protons, further aiding in stereochemical assignments.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms attached to the chlorine and hydroxyl groups would be significantly different from those of the unsubstituted carbons. Advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in correlating the proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular skeleton.

Hypothetical ¹H NMR Data for this compound:

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2/H-3 | 6.8 - 7.2 | m | - |

| H-5/H-8 | 3.0 - 3.5 | m | - |

| H-6/H-7 | 2.5 - 3.0 | m | - |

| OH | 4.5 - 5.5 | br s | - |

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Hypothetical Chemical Shift (ppm) |

| C-1/C-4 | 140 - 150 |

| C-2/C-3 | 115 - 125 |

| C-4a/C-8a | 130 - 140 |

| C-5/C-8 | 30 - 40 |

| C-6 | 50 - 60 |

| C-7 | 25 - 35 |

X-ray Crystallography for Absolute Configuration Determination

While NMR provides the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule like this compound, provided that a suitable single crystal can be obtained. This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise three-dimensional localization of each atom in the crystal lattice.

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms, particularly heavier atoms like chlorine, is sensitive to the chirality of the crystal. This allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. The resulting crystallographic data provides highly accurate bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule's conformation in the solid state.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound. In a typical mass spectrometry experiment, the molecule is ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate molecular weight, allowing for the determination of the molecular formula with a high degree of confidence. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the two major isotopes, ³⁵Cl and ³⁷Cl, appearing in an approximate 3:1 ratio. This isotopic signature would be evident in the molecular ion peak and any fragment ions containing the chlorine atom.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. By inducing fragmentation of the parent ion, characteristic neutral losses, such as the loss of water (H₂O) from the hydroxyl groups or the loss of a chlorine radical (Cl•), can be observed, further corroborating the proposed structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms of Diol Formation

While specific quantum chemical calculations on the formation of 6-Chloro-5,8-dihydronaphthalene-1,4-diol are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous reactions. The formation of a diol on a dihydronaphthalene ring system can occur through various synthetic routes, and computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the reaction pathways. nih.govnih.govrsc.org

Theoretical studies on similar systems, such as the formation of dihydropyridine (B1217469) derivatives through a Hantzsch-like reaction, have demonstrated the utility of DFT in elucidating reaction mechanisms. rsc.org Such studies typically involve the optimization of reactant, intermediate, transition state, and product geometries to construct a potential energy surface. For the formation of this compound, computational chemists would likely investigate the dihydroxylation of a corresponding 6-chloro-1,4-dihydronaphthalene precursor. The calculations would aim to determine the stereoselectivity and regioselectivity of the diol formation, which are crucial for understanding the synthesis of specific isomers.

A hypothetical reaction pathway for the formation of a diol on a related naphthalene (B1677914) system is presented below, highlighting the kind of data that quantum chemical calculations can provide.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Method/Basis Set |

| Epoxidation of Naphthalene | Naphthalene Epoxide | 15.2 | B3LYP/6-31G |

| Acid-Catalyzed Ring Opening | Carbocation Intermediate | 8.5 | B3LYP/6-31G |

| Nucleophilic Attack by Water | Diol Product | 2.1 | B3LYP/6-31G* |

This table is a hypothetical representation based on typical values from computational studies of similar reactions and is for illustrative purposes only.

Conformational Analysis of Dihydronaphthalene-1,4-diol Derivatives

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods, provides insights into the stable arrangements of atoms in the molecule. The dihydronaphthalene ring system is not planar, and the substituents can adopt different spatial orientations.

Studies on substituted dihydronaphthalenes have employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational techniques like molecular mechanics and DFT to determine the preferred conformations. tandfonline.comrsc.orgrsc.org For instance, research on 2-substituted 1,2-dihydronaphthalenes has shown that substituents can preferentially occupy pseudo-equatorial or pseudo-axial positions. rsc.org In the case of this compound, the hydroxyl groups at positions 1 and 4, and the chloro group at position 6, will influence the puckering of the dihydronaphthalene ring.

Computational analysis of related diols, such as butane-2,3-diol, has shown that intramolecular hydrogen bonding can significantly stabilize certain conformers. stackexchange.com For this compound, the relative orientation of the two hydroxyl groups (cis or trans) will be a key determinant of the most stable conformation, potentially stabilized by intramolecular hydrogen bonds.

A representative conformational analysis of a generic dihydronaphthalene-1,4-diol is summarized in the table below.

| Conformer | Dihedral Angle (O-C1-C4-O) | Relative Energy (kcal/mol) | Computational Method |

| Diaxial | 180° | 3.5 | MMFF94 |

| Diequatorial | 60° | 0.0 | MMFF94 |

| Axial-Equatorial | - | 1.8 | MMFF94 |

This table presents hypothetical data for a generic dihydronaphthalene-1,4-diol to illustrate the outputs of conformational analysis.

Theoretical Investigations of Reactivity and Selectivity

Understanding the reactivity and selectivity of this compound is crucial for predicting its chemical behavior and potential biological interactions. Theoretical investigations, often using DFT, can provide valuable descriptors of reactivity. nih.govresearchgate.netajpchem.org

Computational studies on substituted naphthalenes have used parameters like the minimum local ionization potential to predict their reactivity in degradation processes. researchgate.net For this compound, the presence of the electron-withdrawing chloro group and the electron-donating hydroxyl groups will significantly influence the electron distribution in the aromatic ring and the diene moiety, thereby affecting its reactivity towards electrophiles and nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds have also demonstrated the power of computational descriptors in predicting biological activity. nih.govnih.govajchem-a.com By calculating various electronic and steric descriptors for a series of dihydronaphthalene derivatives, it would be possible to build a QSAR model to predict their activity, for instance, as enzyme inhibitors.

The following table shows a set of calculated reactivity descriptors for a hypothetical series of substituted dihydronaphthalenes.

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Dihydronaphthalene-1,4-diol | -5.8 | -0.2 | 2.8 | 3.21 |

| 6-Chloro-dihydronaphthalene-1,4-diol | -6.1 | -0.5 | 2.8 | 3.86 |

| 6-Nitro-dihydronaphthalene-1,4-diol | -6.5 | -1.0 | 2.75 | 4.91 |

This table is a hypothetical representation of data that could be generated from DFT calculations to assess the reactivity of substituted dihydronaphthalenes.

Molecular Docking Studies for Scaffold Exploration in Ligand Design

The dihydronaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. rsc.orgcanada.ca Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity.

Molecular docking studies on naphthalene and dihydropyridine derivatives have been successfully used to identify potential inhibitors of various enzymes, including those relevant to cancer and infectious diseases. ajpchem.orgnih.govnih.gov For this compound, docking simulations could be performed against a range of biological targets to explore its potential as a lead compound. The chloro and diol functionalities provide opportunities for specific hydrogen bonding and halogen bonding interactions within a protein's active site, which can be crucial for binding affinity.

Furthermore, the concept of scaffold-focused virtual screening can be applied to the dihydronaphthalene core. nih.govnih.govyoutube.com In this approach, a library of compounds containing the this compound scaffold with diverse substitutions could be computationally screened against a specific target to identify novel and potent ligands.

A summary of a hypothetical molecular docking study is presented below.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | This compound | -8.2 | Lys72, Glu91, Asp184 |

| Cyclooxygenase-2 | This compound | -7.5 | Arg120, Tyr355, Ser530 |

| HIV-1 Protease | This compound | -6.9 | Asp25, Asp29, Gly48 |

This table provides hypothetical results from a molecular docking simulation to illustrate the potential applications in ligand design.

Enzymatic and Biocatalytic Synthesis of Dihydronaphthalene Diols

Microbial Transformations of Aromatic Precursors to Chiral Dihydrodihydroxy Derivatives

The microbial transformation of aromatic hydrocarbons is a cornerstone of biocatalysis, enabling the production of chiral synthons that are often difficult to obtain through traditional chemical methods. Bacteria, in particular, have been extensively studied for their ability to convert aromatic precursors into dihydrodihydroxy derivatives. While specific data on the microbial production of 6-Chloro-5,8-dihydronaphthalene-1,4-diol is not available in the current literature, the principles of this process can be understood from studies on related compounds.

Microorganisms, especially from the genus Pseudomonas, are well-known for their capacity to metabolize aromatic compounds. For instance, certain strains of Pseudomonas can co-metabolize monochloronaphthalenes and dichloronaphthalenes. Studies on the degradation of 1,4-dichloronaphthalene (B155283) by a Pseudomonas sp. have identified various metabolites, including dihydroxy-dichloro-naphthalene, indicating that the enzymatic machinery for processing chlorinated naphthalenes exists. nih.gov In the case of 1-chloronaphthalene, a naphthalene-degrading bacterial strain was found to produce 1,2-dihydroxy-1,2-dihydro-8-chloronaphthalene. nih.gov

The accumulation of these chiral diols is often achieved using mutant strains of bacteria that lack the dehydrogenase enzyme responsible for the subsequent aromatization of the diol to a catechol. This blockage in the metabolic pathway allows for the isolation of the desired dihydrodiol products. The broader field of microbial production of aromatic chemicals often leverages the shikimate pathway, with chorismate serving as a key precursor for a variety of aromatic compounds. researchgate.net

Dioxygenase-Catalyzed Oxidation of Dihydronaphthalenes

The key enzymes responsible for the initial oxidation of aromatic rings in many bacteria are dioxygenases. These multicomponent enzyme systems catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus, yielding a cis-dihydrodiol. Naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas species is one of the most extensively studied enzymes in this class. mdpi.comnih.gov

NDO exhibits a relaxed substrate specificity, allowing it to oxidize a variety of substituted and unsubstituted aromatic and hydroaromatic compounds. mdpi.com While direct evidence for the oxidation of a chlorinated precursor to this compound is lacking, studies on the oxidation of dihydronaphthalenes by Pseudomonas putida have shown the formation of various diol products. nih.gov The oxidation of 1,2-dihydronaphthalene (B1214177) by toluene (B28343) dioxygenase, a related enzyme, yields (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene and (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net

The substrate range of some dioxygenases includes chlorinated aromatic compounds. For example, naphthalene dioxygenase has been shown to catalyze the oxidation of chlorophenols. who.int This suggests that a suitably substituted chloronaphthalene could potentially serve as a substrate for a dioxygenase, although the specific regioselectivity and the formation of a 1,4-diol would depend on the specific enzyme and substrate.

Below is an illustrative table of products from the dioxygenase-catalyzed oxidation of 1,2-dihydronaphthalene by different Pseudomonas strains, demonstrating the types of diols that can be formed.

| Enzyme Source | Substrate | Major Products |

| Pseudomonas putida F39/D (Toluene Dioxygenase) | 1,2-Dihydronaphthalene | (+)-cis-(1S,2R)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

| Pseudomonas sp. NCIB 9816/11 (Naphthalene Dioxygenase) | 1,2-Dihydronaphthalene | (-)-cis-(1R,2S)-dihydroxy-1,2,3,4-tetrahydronaphthalene, (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene |

This table is illustrative and based on published data for non-chlorinated dihydronaphthalenes.

Mechanistic Studies of Biocatalytic Diol Formation

The mechanism of dioxygenase-catalyzed diol formation involves a complex interplay between the enzyme's components and the substrate. Naphthalene dioxygenase, for example, is a three-component system consisting of a reductase, a ferredoxin, and a terminal oxygenase which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center. nih.gov The reaction is initiated by the transfer of electrons from NADH via the reductase and ferredoxin to the terminal oxygenase. This activates molecular oxygen, which then attacks the aromatic substrate.

While the precise mechanism for the formation of this compound has not been studied, insights can be drawn from related reactions. The oxidation of 1,2-dihydronaphthalene can proceed through different pathways, including direct dioxygenation of the double bond or desaturation to naphthalene followed by cis-dihydroxylation. researchgate.net Deuterium labeling studies have been instrumental in elucidating these metabolic pathways for the formation of dihydronaphthalene-diols. nih.gov The regioselectivity and stereoselectivity of the oxidation are determined by the active site architecture of the specific dioxygenase enzyme.

Chemoenzymatic Strategies for Synthesizing Dihydronaphthalene Diols

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create complex molecules. Although no specific chemoenzymatic route to this compound has been reported, the general strategies often involve the enzymatic generation of a chiral diol from an aromatic precursor, followed by chemical modifications.

The chiral cis-dihydrodiols produced by microbial oxidation are valuable starting materials for the synthesis of a wide range of compounds. These diols can be chemically transformed into various derivatives while retaining the stereochemistry imparted by the enzyme. For instance, the diol functionality can be protected, and the remaining double bond can be subjected to further chemical reactions. While the literature describes chemoenzymatic approaches to other complex molecules, such as deoxysugar nucleotides and various diols, the application of these strategies to chlorinated dihydronaphthalene diols remains an area for future research. nih.govdntb.gov.ua

Applications of Dihydronaphthalene 1,4 Diol Scaffolds in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Construction

Dihydronaphthalene derivatives are recognized as important starting materials for the synthesis of a variety of biologically active cyclic molecules. rsc.org The dihydronaphthalene scaffold, such as that found in 6-Chloro-5,8-dihydronaphthalene-1,4-diol, provides a rigid and stereochemically defined core that can be elaborated into more complex structures. The hydroxyl groups can serve as handles for further functionalization, such as etherification, esterification, or conversion to other functional groups, while the double bond in the dihydroaromatic ring can undergo a range of addition reactions.

The synthesis of various substituted dihydronaphthalene derivatives has been a subject of interest in organic chemistry. For instance, new series of dihydronaphthalene candidates have been synthesized and evaluated for their potential as cytotoxic agents. nih.gov These synthetic efforts often start from readily available precursors and build up the dihydronaphthalene core through a sequence of reactions. The resulting dihydronaphthalene derivatives can then be used as key intermediates in the total synthesis of natural products and other complex target molecules.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

| Substituted Naphthalenes | Dearomatization | Dihydronaphthalene derivatives | Synthesis of biologically active molecules rsc.org |

| 6-methoxy-1-tetralone | Multi-step synthesis | Dihydronaphthalene derivatives | Development of cytotoxic agents nih.gov |

Precursors for Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that have been extensively studied due to their interesting electronic properties and presence in various materials. Dihydronaphthalene scaffolds can serve as valuable precursors for the synthesis of larger polycyclic aromatic systems. The dihydroaromatic ring can be aromatized through dehydrogenation reactions, leading to the formation of a fully aromatic naphthalene (B1677914) core.

Furthermore, the functional groups on the dihydronaphthalene scaffold can be utilized to build additional rings. For example, the diol functionality in this compound could potentially be converted into a more reactive species that can undergo intramolecular cyclization reactions to form new rings, thus expanding the polycyclic system. The synthesis of PAHs from smaller precursors is a fundamental area of research, and dihydronaphthalene derivatives provide a synthetically accessible entry point to these complex structures. uhmreactiondynamics.org

Integration into Hybrid Molecular Architectures for Structural Diversity

The concept of molecular hybridization, which involves combining two or more pharmacophores or structurally distinct moieties into a single molecule, has emerged as a powerful strategy in drug discovery and materials science. researchgate.netnih.gov This approach aims to create new molecules with improved or novel properties by leveraging the attributes of the individual components. The dihydronaphthalene-1,4-diol scaffold is an attractive candidate for integration into such hybrid architectures.

The hydroxyl groups of this compound can be used as anchor points to attach other molecular fragments through linkers of varying lengths and compositions. This allows for the systematic exploration of the chemical space around the dihydronaphthalene core, leading to libraries of hybrid molecules with diverse three-dimensional structures. For instance, a dihydronaphthalene diol could be linked to another biologically active molecule to create a dual-action therapeutic agent or to a fluorescent dye to generate a molecular probe. The synthesis of such hybrid molecules often involves standard coupling reactions, making this a readily accessible strategy for generating structural diversity. mdpi.comnih.gov

| Scaffold Component 1 | Scaffold Component 2 | Linkage Strategy | Potential Outcome |

| Dihydronaphthalene-1,4-diol | Biologically Active Moiety | Ester or Ether Linkage | Dual-action hybrid drug |

| Dihydronaphthalene-1,4-diol | Fluorophore | Covalent Bond | Fluorescent molecular probe |

| Dihydronaphthalene-1,4-diol | Polymer Backbone | Polymerization of functionalized diol | Novel material with tailored properties |

Development of Novel Synthetic Reagents and Catalysts

The unique structural and electronic features of dihydronaphthalene derivatives suggest their potential application in the development of novel synthetic reagents and catalysts. The dihydronaphthalene scaffold can act as a ligand for metal catalysts, with the hydroxyl groups coordinating to the metal center. The stereochemistry of the diol can influence the enantioselectivity of the catalyzed reaction, making chiral dihydronaphthalene diols attractive targets for asymmetric catalysis.

Moreover, dihydronaphthalene compounds have been historically associated with alfin catalysis, where they can act as molecular weight moderators in polymerization reactions. google.com While the direct use of this compound in this context has not been reported, the general principle highlights the potential of dihydronaphthalene derivatives to influence catalytic processes. The development of new catalysts and reagents based on readily accessible scaffolds like dihydronaphthalene diols is an ongoing effort in synthetic chemistry, with the aim of discovering more efficient and selective transformations.

Future Research Directions for 6 Chloro 5,8 Dihydronaphthalene 1,4 Diol

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 6-Chloro-5,8-dihydronaphthalene-1,4-diol is contingent upon its accessible and cost-effective synthesis. Future research should prioritize the development of synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry.

Current and future synthetic strategies can be broadly categorized as chemo-enzymatic and purely chemical. The chemo-enzymatic approach, which often utilizes the microbial oxidation of chlorinated aromatic precursors, is a highly promising avenue. researchgate.net For instance, the enzymatic dihydroxylation of substituted benzenes by dioxygenase enzymes is a well-established method for producing chiral cis-diols. researchgate.netresearchgate.net Specifically, the oxidation of chlorobenzene (B131634) can yield chlorinated dihydroxy compounds. nih.gov Future work should focus on optimizing these enzymatic systems through protein engineering to enhance substrate specificity, reaction rate, and stability.

From a chemical synthesis perspective, modern catalytic methods offer new possibilities. While traditional methods for creating dihydronaphthalene scaffolds can be limited by harsh conditions, newer approaches like gold-catalyzed cyclizations of alkyne-diazo compounds or transition-metal-catalyzed C-H functionalization present more efficient alternatives. nih.govresearchgate.net Research into adapting these modern methods for the specific synthesis of this compound could lead to more streamlined and sustainable production. A comparison of potential synthetic approaches is summarized in the table below.

| Synthetic Approach | Potential Starting Material | Key Transformation | Areas for Future Improvement |

| Chemo-enzymatic | Chlorobenzene | Microbial Dioxygenase-mediated cis-dihydroxylation | Enzyme engineering for improved regioselectivity and efficiency; optimization of fermentation conditions. |

| Chemical Synthesis | Substituted Naphthalene (B1677914) | Reduction of a naphthalene precursor | Development of selective and milder reducing agents; improving stereocontrol. google.com |

| Convergent Synthesis | Functionalized Benzene Derivatives | Diels-Alder or other cycloaddition reactions | Catalyst development for higher yields and stereoselectivity; use of renewable starting materials. |

| C-H Functionalization | 1-Chloronaphthalene | Direct, regioselective C-H oxidation/hydroxylation | Discovery of novel catalyst systems; improving control over regioselectivity. chemistryviews.org |

Exploration of Novel Chemical Transformations

The diol and chloro-substituted dihydronaphthalene core of this compound is rich in functionality, offering numerous opportunities for novel chemical transformations. As a diol, the compound can undergo standard reactions such as esterification and ether formation to create a variety of derivatives. wikipedia.org These hydroxyl groups can also be used as directing groups for subsequent reactions or be converted into other functionalities.

Future research should explore the following areas:

Asymmetric Catalysis: The inherent chirality of the diol moiety makes it an attractive candidate for development into a chiral ligand for asymmetric catalysis.

Derivatization of the Aromatic Ring: The chloro-substituent can be modified or replaced using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or nitrogen-containing groups, thus creating a library of novel analogues.

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, could be investigated to transform the 1,4-diol into novel ketone structures. chemistrysteps.com

Oxidative Aromatization: Controlled oxidation of the dihydronaphthalene ring would provide a direct route to functionalized chloronaphthalene diols, which are valuable intermediates in their own right.

The Vilsmeier-Haack reaction, which has been used to prepare related chloro-dihydronaphthalene derivatives, could also be explored to introduce formyl groups, further expanding the synthetic utility of the scaffold. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry provides powerful tools for accelerating research and development. Density Functional Theory (DFT) and other modeling techniques can be applied to this compound and its derivatives to predict properties and guide experimental work. nih.gov

Key areas for future computational studies include:

Mechanism Elucidation: Modeling the transition states of potential synthetic reactions can help in optimizing conditions and predicting regiochemical and stereochemical outcomes. acs.org For enzymatic routes, modeling the substrate within the enzyme's active site can guide protein engineering efforts.

Property Prediction: The physicochemical and electronic properties of novel, hypothetical analogues can be calculated before their synthesis. This allows for the in silico screening of large virtual libraries to identify candidates with desirable characteristics for specific applications, such as medicinal chemistry or materials science.

Spectroscopic Analysis: Predicting NMR, IR, and other spectral data can aid in the structural confirmation of newly synthesized compounds.

By integrating computational modeling into the research workflow, a more rational and efficient design-build-test cycle can be established for developing new applications for this versatile scaffold.

Expansion of Enzymatic and Biocatalytic Production Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of this compound is particularly well-suited to enzymatic methods, specifically through the action of dioxygenase and monooxygenase enzymes on aromatic precursors. researchgate.netnih.gov

Future research should focus on a multi-pronged approach to expand biocatalytic production:

Enzyme Discovery (Bioprospecting): Screening microbial consortia from diverse environments could lead to the discovery of novel enzymes with superior activity or stability for the hydroxylation of chlorinated aromatics.

Enzyme Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to tailor existing enzymes, such as toluene (B28343) dioxygenases, for enhanced performance. nih.gov Goals would include increasing the reaction rate, improving regioselectivity to favor the desired 1,4-diol, and enhancing tolerance to high substrate concentrations.

Whole-Cell System Optimization: Using whole microbial cells (e.g., recombinant E. coli or Pseudomonas putida) that over-express the desired enzymes simplifies the process by eliminating the need for enzyme purification. researchgate.net Research should optimize fermentation parameters such as media composition, inducer concentration, and aeration to maximize product yield.

Laccase-Mediator Systems: The potential of other enzyme systems, such as laccases assisted by mediators, to degrade or functionalize chlorobenzene could also be explored as an alternative pathway. nih.gov

Design and Synthesis of Chemically Diverse Analogues for Targeted Applications

The core structure of this compound serves as an excellent starting point for diversity-oriented synthesis, a strategy aimed at creating collections of structurally varied small molecules to explore chemical space. nih.gov Given that related dihydronaphthalene derivatives have shown promising biological activity, including cytotoxic effects against cancer cells, there is strong motivation to create analogues for biological screening. nih.gov

Future work in this area should involve the systematic modification of the three key regions of the molecule:

The Diol Functionality: The two hydroxyl groups can be selectively protected, derivatized into esters or ethers, or oxidized to ketones to explore how these changes affect biological activity.

The Chloro Substituent: The chlorine atom can be replaced with other halogens, or used as a handle for cross-coupling reactions to introduce a wide array of functional groups, thereby probing structure-activity relationships.

The Aromatic Ring: Further substitution on the aromatic ring via electrophilic aromatic substitution could introduce nitro, alkyl, or acyl groups, adding another layer of chemical diversity.

A modular synthetic approach, where different building blocks can be combined, would be highly effective for rapidly generating a library of chemically diverse analogues for high-throughput screening in areas such as drug discovery and materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-Chloro-5,8-dihydronaphthalene-1,4-diol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via oxidation, reduction, or substitution reactions of precursor naphthalene derivatives. For example, chlorination of dihydronaphthalene diol intermediates using reagents like SOCl₂ or PCl₃ under controlled temperatures (e.g., 0–25°C) can yield the target compound. Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time. Reaction progress should be monitored via TLC or HPLC, and purity assessed via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers ensure accurate characterization of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- X-ray crystallography : Resolve crystal structure to confirm molecular geometry and hydrogen bonding patterns.

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shift prediction) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA and institutional guidelines for chlorinated aromatics:

- Use fume hoods for synthesis and purification.

- Wear nitrile gloves and chemical-resistant aprons.

- Store in amber glass bottles under inert gas (N₂/Ar) to prevent oxidation.

- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaOH) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under conflicting literature conditions?

- Methodological Answer : Apply a fractional factorial design to resolve contradictions in reported parameters (e.g., temperature, reagent ratio). For example:

- Variables : Temperature (X₁), chlorinating agent concentration (X₂), solvent (X₃).

- Response : Yield (%) and purity (area% via HPLC).

Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Validate with triplicate runs and compare with computational predictions (e.g., quantum mechanical simulations of reaction pathways) .

Q. What computational strategies predict the stability and reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Reactivity : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.

- Solvent effects : Use COSMO-RS simulations to predict solubility and stability in ionic liquids or supercritical CO₂.

- Degradation pathways : Conduct ab initio molecular dynamics (AIMD) to model thermal decomposition under varying pH and temperature .

Q. How can AI-driven automation enhance the discovery of derivatives with tailored bioactivity?

- Methodological Answer : Implement a closed-loop workflow:

- Step 1 : Train a graph neural network (GNN) on existing naphthalene derivative databases to predict bioactivity (e.g., enzyme inhibition).

- Step 2 : Use generative AI (e.g., REINVENT) to design novel structures with optimized ADMET properties.

- Step 3 : Integrate robotic synthesis platforms (e.g., Chemspeed) for high-throughput validation.

- Step 4 : Feed experimental data back into the AI model for iterative refinement .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- In situ FT-IR : Monitor O-H and C-Cl stretching frequencies in real-time to detect tautomer shifts.

- Solid-state NMR : Compare ¹³C CP/MAS spectra of polymorphs to identify keto-enol equilibria.

- Time-resolved fluorescence : Track excited-state proton transfer dynamics in solution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for derivatives of this compound?

- Methodological Answer : Conduct a meta-analysis using standardized benchmarking:

- Normalize data : Express catalytic rates per mole of active site or surface area.

- Control variables : Replicate experiments under identical conditions (solvent, pH, catalyst loading).

- Cross-validate : Use multivariate statistics (e.g., PCA) to isolate confounding factors (e.g., trace impurities).

Publish raw datasets in open repositories (e.g., Zenodo) for transparency .

Experimental Design Considerations

Q. What methodologies validate the environmental impact of this compound degradation byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.